

# Physicochemical Properties of Nopol: A Technical Guide

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## Compound of Interest

Compound Name: Nopol

Cat. No.: B044374

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## Introduction

**Nopol**, a bicyclic primary alcohol, is a versatile chemical intermediate and a significant component in the fragrance and flavor industries. Its unique structural characteristics, derived from the monoterpene  $\beta$ -pinene, impart a distinct mild, woody, and somewhat floral aroma. Beyond its olfactory properties, a thorough understanding of its physicochemical characteristics is paramount for its application in organic synthesis, materials science, and for professionals in drug development exploring terpenoid derivatives. This guide provides a comprehensive overview of the core physicochemical properties of **Nopol**, detailed experimental methodologies for their determination, and a visualization of its synthesis pathway.

## Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **Nopol**, compiled from various chemical databases and suppliers. These values represent a critical baseline for laboratory and industrial applications.

Table 1: General and Physical Properties of **Nopol**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O	[1][2]
Molecular Weight	166.26 g/mol	[1][2]
Appearance	Colorless to pale yellow, viscous liquid	[1][3]
Odor	Mild, woody, camphoraceous	[4]
Boiling Point	230-240 °C @ 760 mmHg	[1][2][5][6]
110.5 °C @ 10 mmHg	[7][8]	
Density	0.965-0.973 g/cm <sup>3</sup> @ 25 °C	[1][4][9]
0.978 g/cm <sup>3</sup>	[5][10]	
0.973 g/mL @ 25 °C	[6]	
Flash Point	98.9 °C	[5]
101.27 °C (estimated)	[2]	
95 °C	[3]	
Vapor Pressure	0.0077 hPa @ 20°C (estimated)	[2]
0.0129 hPa @ 25°C (estimated)	[2]	
0.00937 mmHg @ 25°C		

Table 2: Optical and Solubility Properties of **Nopol**

Property	Value	Source(s)
Refractive Index	1.490-1.500 @ 20 °C	<a href="#">[1]</a>
1.492-1.494	<a href="#">[5]</a>	
1.493 @ 20 °C	<a href="#">[6]</a> <a href="#">[11]</a>	
Optical Rotation, [ $\alpha$ ]	-36.5° (D-line, 25 °C) for (1R)-(-)-Nopol	<a href="#">[7]</a>
-37° (neat, 24 °C) for (1R)-(-)-Nopol	<a href="#">[6]</a>	
Solubility	Insoluble in water	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Soluble in organic solvents and oils	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>	
Miscible with ethanol	<a href="#">[1]</a> <a href="#">[4]</a>	
Predicted Water Solubility: 0.63 g/L	<a href="#">[12]</a>	

## Experimental Protocols

The determination of the physicochemical properties of **Nopol** relies on established laboratory techniques. Below are detailed methodologies for key experiments.

### Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is suitable.

Apparatus:

- Small test tube (e.g., 150 mm diameter)
- Heating block with a magnetic stirrer
- Small magnetic stir bar

- Thermometer with a clamp
- Pasteur pipette

Procedure:

- Using a Pasteur pipette, introduce approximately 0.5 mL of **Nopol** into the test tube and add a small magnetic stir bar.
- Place the test tube in the heating block, centered on the hot plate stirrer, and clamp it securely.
- Clamp the thermometer and position it so that the bulb is about 1 cm above the surface of the liquid.
- Turn on the stirrer to ensure gentle agitation of the liquid.
- Begin heating the block.
- Observe the sample for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux. This often appears as a ring of liquid.
- Adjust the thermometer so that its bulb is at the level of this condensation ring to ensure an accurate measurement of the vapor temperature.
- When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of **Nopol**.<sup>[5]</sup>
- Record the temperature and cease heating to prevent the sample from boiling dry.<sup>[5]</sup>

## Determination of Density

Density, the mass per unit volume, is a fundamental physical property. A straightforward method using standard laboratory equipment is described below.

Apparatus:

- Digital balance (accurate to at least 0.01 g)

- Graduated cylinder (e.g., 10 mL or 25 mL)
- Pipette

Procedure:

- Place a clean, dry measuring cylinder on the digital balance and tare the balance to zero.
- Accurately dispense a known volume of **Nopol** (e.g., 10 mL) into the measuring cylinder. Record the exact volume, reading from the bottom of the meniscus at eye level to avoid parallax error.
- Place the measuring cylinder containing the **Nopol** back on the tared balance and record the mass of the liquid.
- Calculate the density using the formula:  $\text{Density } (\rho) = \text{Mass } (m) / \text{Volume } (V)$ .
- For enhanced accuracy, repeat the measurement multiple times and calculate the average density.<sup>[11][12][13]</sup> A pycnometer can be used for a more precise determination of density.<sup>[4]</sup>

## Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Soft tissue paper
- Ethanol or acetone for cleaning

Procedure:

- Ensure the prism of the Abbe refractometer is clean and dry. Clean with a soft tissue moistened with ethanol or acetone and allow it to dry completely.
- Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
- Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C), as the refractive index is temperature-dependent.
- Using a dropper, place a few drops of **Nopol** onto the surface of the measuring prism.
- Close the prism assembly securely.
- Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- If a color fringe is observed at the boundary, adjust the dispersion compensator until a sharp, achromatic boundary is obtained.
- Read the refractive index value from the instrument's scale.

## Determination of Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it travels through a chiral substance. This property is measured using a polarimeter and is a key characteristic of chiral molecules like the enantiomers of **Nopol**.

Apparatus:

- Polarimeter
- Polarimeter sample tube (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Solvent (if measuring a solution)

## Procedure:

- Turn on the polarimeter's light source (typically a sodium D-line lamp) and allow it to warm up.
- For a pure liquid (neat):
  - Fill the polarimeter tube with **Nopol**, ensuring there are no air bubbles.
  - Place the filled tube in the polarimeter.
- For a solution:
  - Accurately weigh a sample of **Nopol** and dissolve it in a specific volume of a suitable solvent in a volumetric flask. Record the concentration (c) in g/mL.
  - Rinse the polarimeter tube with a small amount of the solvent and then fill it with the solvent to take a blank reading (zero the instrument).
  - Empty the tube, rinse with a small amount of the **Nopol** solution, and then fill it with the solution, ensuring no air bubbles are present.
  - Place the filled tube in the polarimeter.
- Look through the eyepiece and rotate the analyzer until the fields of view appear equally bright (or at a minimum intensity, depending on the instrument design).
- Record the observed angle of rotation ( $\alpha$ ).
- The specific rotation  $[\alpha]$  is calculated using the formula:
  - For a pure liquid:  $[\alpha] = \alpha / (l \times d)$
  - For a solution:  $[\alpha] = \alpha / (l \times c)$
  - Where:  $\alpha$  = observed rotation,  $l$  = path length of the tube in decimeters (dm),  $d$  = density of the pure liquid in g/mL, and  $c$  = concentration of the solution in g/mL.[\[8\]](#)[\[9\]](#)[\[14\]](#)

## Synthesis of Nopol and Reaction Mechanism

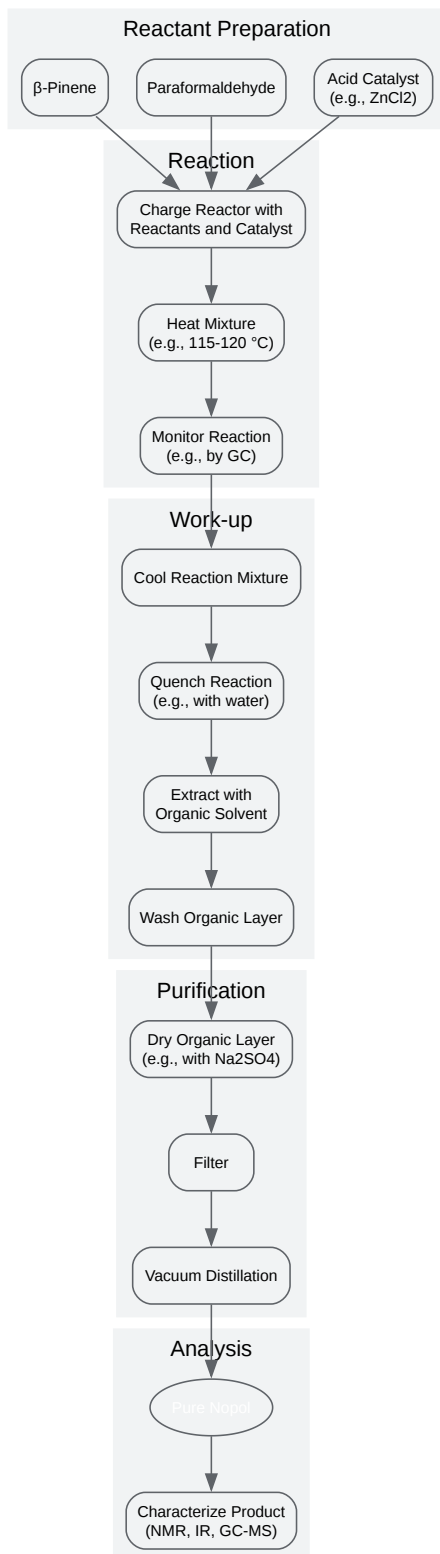
**Nopol** is commercially synthesized via the Prins reaction, which involves the acid-catalyzed condensation of  $\beta$ -pinene with formaldehyde.<sup>[15][16]</sup>

## Experimental Workflow for Nopol Synthesis

The following diagram illustrates a general workflow for the synthesis of **Nopol** in a laboratory setting.

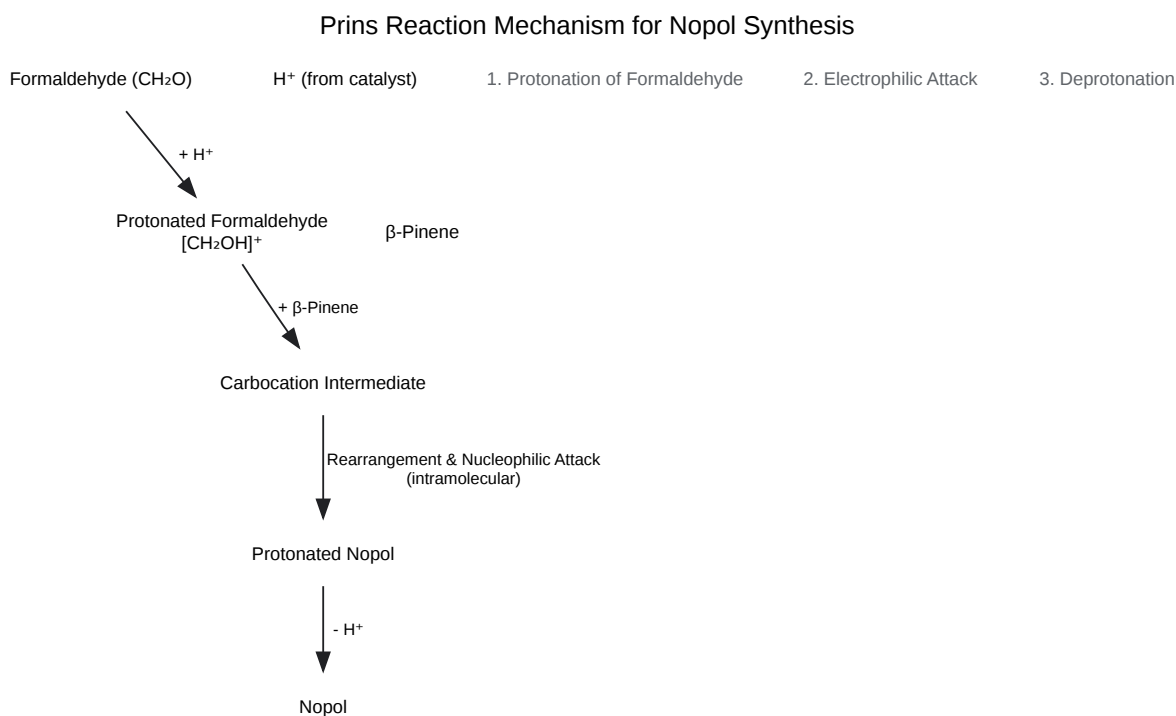


## Experimental Workflow for Nopol Synthesis

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## Prins Reaction Mechanism for Nopol Synthesis

The mechanism involves the protonation of formaldehyde by the acid catalyst, followed by an electrophilic attack on the double bond of  $\beta$ -pinene.



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